molecular formula C13H14N2O2 B6181385 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid CAS No. 2613388-69-3

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid

Cat. No.: B6181385
CAS No.: 2613388-69-3
M. Wt: 230.3
InChI Key:
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Description

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid is a chemical compound belonging to the class of 1,8-naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. The Friedländer synthesis is a common method, which involves the condensation of 2-amino-3-cyanopyridine with ketones or aldehydes under acidic conditions. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are also employed to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2-methyl-1,8-naphthyridin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 1,8-Naphthyridine derivatives

  • Related heterocyclic compounds

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Properties

CAS No.

2613388-69-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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